molecular formula C24H19ClN2O5 B13377503 Dimethyl 4-(4-chlorophenyl)-5,5-dicyano-2-hydroxy-6-phenyl-1-cyclohexene-1,3-dicarboxylate

Dimethyl 4-(4-chlorophenyl)-5,5-dicyano-2-hydroxy-6-phenyl-1-cyclohexene-1,3-dicarboxylate

Cat. No.: B13377503
M. Wt: 450.9 g/mol
InChI Key: TVHFCERYUOADKA-UHFFFAOYSA-N
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Description

Dimethyl 4-(4-chlorophenyl)-5,5-dicyano-2-hydroxy-6-phenyl-1-cyclohexene-1,3-dicarboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as cyano, hydroxy, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(4-chlorophenyl)-5,5-dicyano-2-hydroxy-6-phenyl-1-cyclohexene-1,3-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the cyano groups: This step often involves the use of cyanide sources such as sodium cyanide or potassium cyanide under basic conditions.

    Hydroxylation: The hydroxy group can be introduced through oxidation reactions using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(4-chlorophenyl)-5,5-dicyano-2-hydroxy-6-phenyl-1-cyclohexene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The cyano groups can be reduced to amines using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Amines, thiols, sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Dimethyl 4-(4-chlorophenyl)-5,5-dicyano-2-hydroxy-6-phenyl-1-cyclohexene-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Dimethyl 4-(4-chlorophenyl)-5,5-dicyano-2-hydroxy-6-phenyl-1-cyclohexene-1,3-dicarboxylate exerts its effects depends on its specific application. For example:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

    Therapeutic Effects: It may interact with specific molecular targets, such as receptors or signaling pathways, to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 4-(4-bromophenyl)-5,5-dicyano-2-hydroxy-6-phenyl-1-cyclohexene-1,3-dicarboxylate: Similar structure but with a bromine atom instead of chlorine.

    Dimethyl 4-(4-methylphenyl)-5,5-dicyano-2-hydroxy-6-phenyl-1-cyclohexene-1,3-dicarboxylate: Similar structure but with a methyl group instead of chlorine.

Uniqueness

Dimethyl 4-(4-chlorophenyl)-5,5-dicyano-2-hydroxy-6-phenyl-1-cyclohexene-1,3-dicarboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and for developing new derivatives with enhanced properties.

Properties

Molecular Formula

C24H19ClN2O5

Molecular Weight

450.9 g/mol

IUPAC Name

dimethyl 4-(4-chlorophenyl)-5,5-dicyano-2-hydroxy-6-phenylcyclohexene-1,3-dicarboxylate

InChI

InChI=1S/C24H19ClN2O5/c1-31-22(29)17-19(14-6-4-3-5-7-14)24(12-26,13-27)20(15-8-10-16(25)11-9-15)18(21(17)28)23(30)32-2/h3-11,18-20,28H,1-2H3

InChI Key

TVHFCERYUOADKA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(C(C(C(=C1O)C(=O)OC)C2=CC=CC=C2)(C#N)C#N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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